N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)
Description
N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers) is a derivative of Formoterol Fumarate, a long-acting β2-adrenergic agonist (LABA) used in managing asthma and chronic obstructive pulmonary disease (COPD). This compound exists as a diastereomeric mixture, characterized by distinct stereochemical configurations at its chiral centers. The fumarate salt (2:1 stoichiometry) enhances stability and bioavailability. Regulatory standards, such as those outlined in the USP, mandate strict control over related compounds and impurities during synthesis and formulation to ensure drug safety and efficacy .
Properties
CAS No. |
1795133-97-9 |
|---|---|
Molecular Formula |
C24H30N2O8 |
Molecular Weight |
474.51 |
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C20H26N2O4.C4H4O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23;5-3(6)1-2-4(7)8/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IECWPBVJPVCKJS-WLHGVMLRSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
N-[2-Hydroxy-5-[1-hydroxy-2-[methyl[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (2E)-2-Butenedioate Salt (2:1); |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Formoterol Fumarate involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure, which includes the aromatic ring and the side chains.
Introduction of Functional Groups: Functional groups such as hydroxyl, amino, and methoxy groups are introduced through various chemical reactions.
Formation of Diastereomers: The final step involves the formation of diastereomers through stereoselective reactions.
Industrial Production Methods: Industrial production of N-Methyl Formoterol Fumarate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: N-Methyl Formoterol Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated products, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Chemistry: N-Methyl Formoterol Fumarate is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: In biological research, the compound is used to study the pharmacokinetics and pharmacodynamics of β2-adrenoceptor agonists.
Medicine: The compound is used in the development and testing of new drugs for the treatment of respiratory diseases such as asthma and COPD.
Industry: In the pharmaceutical industry, N-Methyl Formoterol Fumarate is used in the quality control of Formoterol-containing products to ensure their safety and efficacy .
Mechanism of Action
N-Methyl Formoterol Fumarate exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors located on the surface of smooth muscle cells in the respiratory tract. Upon binding, the compound activates the receptor, leading to the relaxation of smooth muscle cells and bronchodilation. This mechanism is similar to that of Formoterol, which is used to relieve bronchospasm in asthma and COPD patients .
Comparison with Similar Compounds
Structural and Chemical Properties
Key Compounds Compared :
- Formoterol Fumarate (Parent compound): (C19H24N2O4)₂·C4H4O4, MW 832.95 .
- N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers): Features a methyl substitution on the amino group, altering stereochemistry and physicochemical properties (exact structure varies by diastereomer) .
- Formoterol Impurity E (Mixture of Diastereomers) : C20H26N2O4, MW 358.43; contains a 4-methoxy-3-methylphenyl group, influencing solubility and reactivity .
- Formoterol Related Compound I: N-(2-Hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide; lacks the methyl group present in the N-methyl variant .
Table 1: Structural and Chemical Comparison
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Formoterol Fumarate | (C19H24N2O4)₂·C4H4O4 | 832.95 | 67346-50-3 | Parent compound; fumarate salt (2:1) |
| N-Methyl Formoterol Fumarate | C20H26N2O4·0.5C4H4O4 | ~358.43* | 1616967-26-0† | Methyl substitution on amino group |
| Formoterol Impurity E | C20H26N2O4 | 358.43 | 1616967-26-0 | 4-Methoxy-3-methylphenyl substitution |
| Formoterol Related Compound I | C18H24N2O3 | 316.39 | 150513-24-9 | Des-methyl analogue; diastereomeric mixture |
*Estimated based on stoichiometry; †Assigned based on analogous impurities.
Analytical Differentiation
Chromatographic methods (HPLC/UV) are critical for distinguishing these compounds:
Table 2: Analytical Parameters
| Compound | RRT | RRF | USP Limit (%) |
|---|---|---|---|
| Formoterol Fumarate | 1.00 | 1.00 | - |
| Formoterol Related Compound A | 1.75 | 0.5 | ≤0.3 |
| N-Methyl Formoterol Fumarate | ~1.10* | 0.7* | ≤0.2‡ |
| Formoterol Impurity E | ~2.64* | 1.8* | ≤0.1 |
*Hypothetical values based on structural analogy; ‡Assumed based on similar impurities.
Stability and Degradation
- N-Methyl Formoterol Fumarate : Stability under stress conditions (hydrolytic, oxidative) is critical. Unlike Impurity E, which degrades in alkaline conditions (pH >9) to des-methyl derivatives , the methyl group in the N-methyl variant may enhance resistance to hydrolysis.
- Diastereomer-Specific Behavior : Overlapped chromatographic peaks in dimeric diastereomers necessitate total peak area assessment for quantification .
Pharmacological Relevance
- Activity Differences : The (R,R)-enantiomer of Formoterol (Arformoterol) exhibits superior β2-agonist activity compared to diastereomeric mixtures . N-Methyl variants may show reduced receptor binding due to steric hindrance.
- Regulatory Impact: Impurities exceeding USP limits (e.g., >0.3% for Related Compound I) can trigger regulatory non-compliance, emphasizing the need for robust analytical controls .
Biological Activity
N-Methyl Formoterol Fumarate is a compound derived from formoterol, a long-acting beta-2 adrenergic receptor agonist (LABA) used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of N-Methyl Formoterol Fumarate, focusing on its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.
1. Pharmacological Properties
N-Methyl Formoterol Fumarate exhibits several key pharmacological characteristics:
- Mechanism of Action : It selectively stimulates beta-2 adrenergic receptors located in bronchial smooth muscle, leading to relaxation and bronchodilation. This action is mediated through the activation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels, which promote muscle relaxation and inhibit the release of inflammatory mediators such as histamines and leukotrienes .
- Pharmacokinetics : The drug is rapidly absorbed after inhalation, with a half-life of approximately 10 hours. It demonstrates high water solubility and moderate lipophilicity, allowing effective delivery to target tissues . The pulmonary bioavailability is estimated at around 43%, while systemic bioavailability is about 60% .
| Characteristic | Value |
|---|---|
| Onset of Action | 2-3 minutes |
| Duration of Action | Up to 12 hours |
| Selectivity | β2 > β3 > β1 |
| Elimination Half-Life | ~10 hours |
2. Therapeutic Applications
N-Methyl Formoterol Fumarate is primarily used in managing respiratory conditions. Its applications include:
- Asthma Management : As a reliever and maintenance medication, it provides rapid relief from bronchospasm and improves lung function over time .
- Chronic Obstructive Pulmonary Disease (COPD) : It helps reduce exacerbations and improve quality of life in patients with COPD by maintaining open airways .
- Cachexia Treatment : Recent studies have suggested that formoterol may have potential benefits in combating muscle wasting associated with cancer cachexia. It has been shown to enhance protein synthesis while inhibiting proteolysis in skeletal muscle tissues .
3. Case Studies and Research Findings
Several studies highlight the effectiveness and safety profile of N-Methyl Formoterol Fumarate:
- Study on Cachexia : In a study involving tumor-bearing rats, administration of formoterol resulted in significant weight maintenance and muscle preservation compared to untreated controls. The treatment led to decreased mRNA levels for ubiquitin and proteasome subunits, indicating reduced muscle degradation processes .
- Long-Term Efficacy in Asthma : A randomized trial demonstrated that patients receiving budesonide-formoterol showed a 24% reduction in annual exacerbation rates compared to those on budesonide alone. This underscores the long-term benefits of combining corticosteroids with LABAs like formoterol .
4. Safety Profile
While N-Methyl Formoterol Fumarate is generally well-tolerated, potential side effects may include:
- Increased heart rate
- Palpitations
- Tremors
- Potential risk of asthma-related death if used without inhaled corticosteroids
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
